molecular formula C8H11NO4 B13584516 Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

Cat. No.: B13584516
M. Wt: 185.18 g/mol
InChI Key: MANJAXONNURCEP-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 3 with a methyl ester group and at position 5 with a 2-methoxyethyl moiety. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers rigidity and electronic diversity to the molecule.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C8H11NO4/c1-11-4-3-6-5-7(9-13-6)8(10)12-2/h5H,3-4H2,1-2H3

InChI Key

MANJAXONNURCEP-UHFFFAOYSA-N

Canonical SMILES

COCCC1=CC(=NO1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxyethylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydride to yield the desired oxazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification steps are crucial in industrial settings to ensure consistent quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate with structurally related oxazole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Physicochemical Comparisons

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key Features
Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate 2-Methoxyethyl C₈H₁₁NO₅ 201.18 (calc.) Combines ester and ether functionalities; moderate polarity.
Methyl 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylate 1,1-Difluoroethyl C₇H₇F₂NO₃ 191.13 Fluorine atoms increase electronegativity and metabolic stability.
Methyl 5-(trimethylsilyl)-1,2-oxazole-3-carboxylate Trimethylsilyl C₈H₁₃NO₃Si 199.28 Bulky, lipophilic group; enhances hydrophobicity and steric hindrance.
Methyl 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylate (Dimethylamino)methyl C₈H₁₂N₂O₃ 184.19 Basic amine group; potential for pH-dependent solubility and interactions.
5-Methyl-1,2-oxazole-3-carboxylic acid Methyl C₅H₅NO₃ 127.10 Carboxylic acid group enables hydrogen bonding and metal coordination.

Key Observations:

  • Substituent Effects on Polarity: The 2-methoxyethyl group balances lipophilicity (from the ethyl chain) and polarity (from the ether oxygen), making the compound soluble in both polar aprotic and moderately nonpolar solvents. In contrast, the trimethylsilyl group () drastically increases hydrophobicity, likely reducing aqueous solubility .
  • The dimethylamino group () introduces basicity, enabling protonation at physiological pH and facilitating ionic interactions with biological targets .

Crystallographic and Interaction Analysis

  • Hydrogen Bonding and Packing:
    • Carboxylic acid derivatives () form dimers via O–H⋯O hydrogen bonds and π-π stacking (3.234 Å), which stabilize crystal lattices . The title compound’s ester and ether groups may instead favor weaker van der Waals interactions or dipole-dipole stacking.
    • Aromatic substituents (e.g., 3-methoxyphenyl in ) enhance π-π interactions, which are absent in the aliphatic 2-methoxyethyl group of the title compound .

Biological Activity

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate is characterized by the presence of an oxazole ring and a methoxyethyl side chain. This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that oxazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate have shown effectiveness against various bacterial strains, including Staphylococcus aureus. In particular, certain oxazole derivatives have been reported to inhibit biofilm formation effectively, with inhibition percentages reaching up to 79% at concentrations of 250 µg/mL .

Anticancer Properties

Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate and its analogs have been investigated for their anticancer potential. Research indicates that these compounds can interfere with microtubule formation, a critical process in cell division. In vitro studies have demonstrated that some derivatives exhibit potent cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. For instance, related compounds have shown IC50 values as low as 0.083 μM in certain melanoma cell lines .

The mechanism by which Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The oxazole ring can participate in various biochemical pathways, potentially modulating cellular responses through redox reactions or enzyme inhibition .

Case Studies and Research Findings

A detailed examination of several studies provides insights into the biological activity of Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate:

StudyFindings
Identified significant cytotoxic activity against cancer cell lines with varying potency based on structural modifications.
Demonstrated antimicrobial activity against Staphylococcus aureus, inhibiting biofilm formation significantly.
Explored the structure-activity relationships of similar compounds, highlighting the importance of substituent position on biological efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents and Conditions

Reaction TypeReagents/ConditionsProduct
Acidic HydrolysisHCl (aq), reflux5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylic acid
Basic HydrolysisNaOH (aq), followed by acid workup5-(2-Methoxyethyl)-1,2-oxazole-3-carboxylate salt → free acid

The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Oxidation Reactions

The methoxyethyl side chain and oxazole ring exhibit distinct oxidation behavior.

Key Pathways

  • Side Chain Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) may oxidize the methoxyethyl group to a ketone or carboxylic acid derivative, though steric hindrance from the oxazole ring limits reactivity.

  • Ring Oxidation : Under harsh conditions, the oxazole ring can undergo electrophilic oxidation, potentially forming nitro- or sulfonated derivatives.

Reduction Reactions

Reductive transformations target both the ester and heterocyclic ring.

Common Reagents and Products

Reducing AgentConditionsMajor Product
LiAlH₄Anhydrous ether3-(Hydroxymethyl)-5-(2-methoxyethyl)-1,2-oxazole
H₂/Pd-CEthanol, RTPartially saturated oxazoline derivatives

LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation selectively saturates the oxazole ring .

Substitution Reactions

Electrophilic substitution on the oxazole ring is directed by the electron-donating methoxyethyl group.

Examples

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 4 of the oxazole ring.

  • Halogenation : Br₂ in acetic acid yields brominated derivatives at activated positions.

Ring-Opening Reactions

Under extreme conditions, the oxazole ring undergoes cleavage:

Mechanism

  • Acidic Hydrolysis : Prolonged heating with HCl opens the ring, producing a linear α-acylamino ketone intermediate.

  • Reductive Ring Opening : NaBH₄ in polar solvents can fragment the ring into amine and carbonyl-containing products .

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(2-methoxyethyl)-1,2-oxazole-3-carboxylate, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling 2-methoxyethyl groups to the oxazole core via alkylation or Mitsunobu reactions. Evidence from analogous compounds (e.g., 5′-deoxy-2′-O-(2-methoxyethyl)-thymidine derivatives) suggests that protecting group strategies (e.g., tert-butyl esters) and catalyst optimization (e.g., palladium-mediated cross-coupling) can enhance yields . Solvent polarity and temperature control during cyclization steps are critical to minimize side products .

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve structural ambiguities in this compound?

Methodological Answer: SC-XRD using SHELX programs (e.g., SHELXL) is the gold standard for structural elucidation. Key parameters include:

  • Crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures).
  • Data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Refinement with SHELXL, prioritizing anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify methoxyethyl protons (δ ~3.3–3.5 ppm) and oxazole ring carbons (δ ~160–170 ppm).
  • FT-IR : Confirm ester carbonyl stretches (~1720 cm⁻¹) and oxazole C=N vibrations (~1650 cm⁻¹).
  • HRMS : Use ESI+ or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can metabolic stability studies be designed to evaluate the degradation pathways of this compound?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites using high-resolution tandem MS.
  • Isotopic labeling : Introduce ¹³C or ²H labels at the methoxyethyl group to trace cleavage sites.
  • Enzyme inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Q. What computational strategies are effective for predicting the reactivity of the oxazole ring in nucleophilic substitutions?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic hotspots.
  • MD simulations : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) using AMBER or GROMACS.
  • QSPR models : Corrate substituent electronic parameters (Hammett σ) with experimental reaction rates .

Q. How can contradictory spectral data (e.g., NMR splitting vs. XRD symmetry) be resolved for this compound?

Methodological Answer:

  • Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange broadening.
  • Twinned crystals : Re-examine XRD data for pseudo-symmetry or twinning using SHELXD .
  • Paramagnetic additives : Add shift reagents (e.g., Eu(fod)₃) to simplify overlapping proton signals .

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